Trapidil - 15421-84-8

Trapidil

Catalog Number: EVT-286540
CAS Number: 15421-84-8
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trapidil, chemically known as N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine, is a synthetic compound classified as a triazolopyrimidine. [] Within scientific research, Trapidil has emerged as a compound of significant interest due to its diverse biological activities. These include:

  • Antiplatelet Activity: Trapidil demonstrates a significant ability to inhibit platelet aggregation, a crucial process in blood clot formation. [] This property is particularly relevant in cardiovascular research.
  • Antiproliferative Activity: Trapidil has demonstrated the ability to inhibit the proliferation of various cell types, including vascular smooth muscle cells, endothelial cells, and certain tumor cell lines. [, , , , ] This property positions it as a potential target for research related to atherosclerosis, restenosis, and cancer.
  • Vasodilatory Activity: Trapidil has been shown to induce vasodilation, primarily in coronary arteries, but also in other vascular beds. [, , , , , ] This property makes it a valuable tool in cardiovascular research, particularly in the context of ischemia and angina.
  • Modulation of Growth Factor Signaling: Trapidil has been identified as an antagonist of platelet-derived growth factor (PDGF), a key regulator of cell growth and proliferation. [, , , , , , ] This property underlies its potential in studying processes such as wound healing, tissue repair, and cancer.

Desethyl-Trapidil (M1)

  • Compound Description: Desethyl-Trapidil (M1) is the primary metabolite of Trapidil. [] While its specific biological activities aren't extensively discussed in the provided papers, its pharmacokinetic profile is investigated, particularly in patients with renal impairment.
  • Relevance: As the main metabolite of Trapidil, understanding Desethyl-Trapidil's pharmacokinetics is crucial for assessing Trapidil's overall safety and efficacy. Similarities in their structure suggest potential overlap in their biological effects, although this requires further investigation. []

AR 12463 (5-piperidino-7-[N-(n-amyl)-N-(beta-hydroxyethyl)amino]-s-triazolo[1,5-a]pyrimidine)

  • Compound Description: AR 12463 is a Trapidil derivative investigated for potential antiatherosclerotic properties. [] In vitro studies demonstrate its ability to reduce cholesteryl ester, free cholesterol, and triglyceride content in cells cultured from atherosclerotic plaques. Additionally, AR 12463 inhibits collagen synthesis, suggesting a potential role in preventing plaque formation. []
  • Relevance: AR 12463 highlights the potential of modifying the Trapidil structure to enhance specific therapeutic benefits. While both compounds share the core triazolopyrimidine structure, variations in their side chains likely contribute to their distinct activity profiles. AR 12463's more potent effects on lipid metabolism compared to Trapidil make it a promising candidate for further antiatherosclerotic drug development. []

Additional Trapidil Derivatives

  • Compound Description: The research mentions five other structurally-related Trapidil derivatives, although their specific chemical names aren't disclosed. [] These derivatives were investigated alongside Trapidil and AR 12463 for their effects on cell proliferation and lipid metabolism in cells derived from human aorta. While individual data for each derivative wasn't provided, four out of five showed efficacy in reducing triglyceride content in cells cultured from atherosclerotic plaques. []
  • Relevance: This group of Trapidil derivatives underscores the structure-activity relationship within this class of compounds. Although their precise structures remain unknown, their shared core structure with Trapidil and their observed biological activity suggest potential as antiatherosclerotic agents. Further research characterizing these derivatives individually could reveal promising candidates for drug development. []
Overview

Trapidil is a pharmacological compound originally developed as a vasodilator and anti-anginal agent. It has gained attention for its multifaceted biological activities, including its role in inhibiting platelet aggregation and vascular smooth muscle cell proliferation. Trapidil is primarily utilized in the treatment of chronic stable angina and acute ischemic heart disease, particularly in several European countries and Japan . Its efficacy stems from its ability to modulate various biochemical pathways, making it a subject of interest in cardiovascular research.

Source and Classification

Trapidil is classified as a triazolopyrimidine derivative. It is synthesized from specific chemical precursors, notably 7-hydroxy-5-methyl-1,2,4-triazolo[1,5]pyrimidine. This compound functions as both a phosphodiesterase inhibitor and an antagonist of platelet-derived growth factor, which contributes to its therapeutic effects in cardiovascular diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Trapidil involves several complex steps. One notable method includes the use of methyl 1 of 7-hydroxy-5,2,4-triazolo[1,5]pyrimidine as a starting material. The process begins with the formation of phosphorus chloride intermediates using phosphorus oxychloride. Subsequently, toluene and sodium bicarbonate are introduced to facilitate further reactions with diethylamine, leading to the formation of crude Trapidil. This crude product undergoes purification through recrystallization techniques to achieve high purity levels (up to 99.8%) .

An alternative synthesis route employs cyanamide and hydrazine hydrate along with formic acid under controlled conditions to yield 3-amino-1,2,4-triazoles. This method involves multiple reaction steps including formylation and cyclization but is noted for producing more toxic waste gases .

Molecular Structure Analysis

Structure and Data

The molecular structure of Trapidil features a triazolopyrimidine core, which is characterized by a fused ring system containing nitrogen atoms that contribute to its biological activity. The structural formula can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

The molecular weight of Trapidil is approximately 194.20 g/mol. Its solubility profile indicates that it is soluble in both water and alcohol, facilitating its pharmacological applications .

Chemical Reactions Analysis

Reactions and Technical Details

Trapidil undergoes various chemical reactions that are pivotal for its biological functions. Notably, it acts as an inhibitor of phosphodiesterase enzymes (types 1-4), which leads to an increase in cyclic adenosine monophosphate levels within cells. This mechanism enhances vasodilation and inhibits platelet aggregation by reducing thromboxane synthesis.

In addition to its role in inhibiting phosphodiesterase activity, Trapidil also interacts with growth factors such as platelet-derived growth factor (PDGF), blocking its proliferative effects on vascular smooth muscle cells through activation of protein kinase A pathways .

Mechanism of Action

Process and Data

Trapidil's mechanism of action is multifaceted:

  • Vasodilation: By inhibiting phosphodiesterase activity, Trapidil increases intracellular cyclic adenosine monophosphate levels, leading to relaxation of vascular smooth muscle.
  • Antiplatelet Effects: Trapidil reduces platelet aggregation by promoting prostaglandin synthesis and inhibiting thromboxane A2 production.
  • Inhibition of Smooth Muscle Proliferation: The compound blocks the mitogenic effects of PDGF on vascular smooth muscle cells via protein kinase A activation, thereby preventing neointimal hyperplasia following vascular injury .

These mechanisms contribute significantly to Trapidil's effectiveness in managing cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trapidil exhibits several important physical and chemical properties:

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 180°C.
  • Solubility: Soluble in water and alcohol; this solubility profile aids in its therapeutic administration.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture .

These properties are crucial for the formulation of effective pharmaceutical preparations.

Applications

Scientific Uses

Trapidil has diverse applications in medical research and clinical practice:

  • Cardiovascular Therapy: Used for treating chronic stable angina and acute ischemic heart disease due to its vasodilatory and antiplatelet properties.
  • Research on Tumor Biology: Studies have indicated that Trapidil inhibits the proliferation of meningioma cells by blocking autocrine growth factor stimulation, suggesting potential applications in oncology .
  • Drug-Eluting Stents: Trapidil is incorporated into drug-eluting stents to prevent restenosis through controlled release mechanisms that inhibit smooth muscle cell proliferation at the site of implantation .
Pharmacological Mechanisms of Action

Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling

PDGF is a potent mitogen and chemoattractant for vascular smooth muscle cells (VSMCs), fibroblasts, and inflammatory cells, playing a critical role in atherosclerosis, restenosis after angioplasty, and other fibroproliferative disorders. Trapidil exerts significant antagonistic effects on PDGF signaling through distinct mechanisms.

Competitive PDGF Receptor Antagonism

Trapidil functions as a competitive antagonist at the PDGF receptor (PDGFR) binding site. It directly binds to PDGFR-β subunits, preventing PDGF-BB (the primary PDGF isoform involved in vascular pathology) from activating its receptor. This blockade inhibits the receptor's intrinsic tyrosine kinase activity, thereby disrupting downstream signaling cascades essential for cell proliferation and migration. Key disrupted pathways include:

  • Mitogen-Activated Protein Kinase (MAPK) cascade: Reduced phosphorylation of Raf-1 and ERK1/2, critical for progression through the cell cycle.
  • Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway: Impaired activation, diminishing cell survival and metabolic signals.
  • Phospholipase Cγ (PLCγ) pathway: Reduced activation, impacting inositol trisphosphate (IP3)/diacylglycerol (DAG) generation and calcium mobilization [1] [3] [7].

Table 1: Effects of Trapidil on PDGF-Induced Processes

Biological ProcessEffect of PDGF AloneEffect of Trapidil + PDGFPrimary Mechanism
VSMC ProliferationMarked IncreaseSignificant Inhibition (50-80%)Competitive PDGFR Antagonism
VSMC MigrationMarked IncreaseSignificant InhibitionMAPK/Raf-1 Inhibition
Monocyte ChemotaxisIncreased MigrationReduced MCP-1 Release & MigrationDownregulation of MCP-1 Gene Expression
Neointima Formation (In Vivo)Thick NeointimaReduced Neointimal ThicknessCombined Receptor Blockade & Gene Effects

Downregulation of PDGF and PDGF Receptor Gene Expression

Beyond receptor blockade, Trapidil demonstrably reduces the expression of both PDGF ligands (particularly PDGF-B) and PDGFR-β at the mRNA and protein levels. This occurs via:

  • Inhibition of Transcription Factors: Trapidil interferes with signaling pathways (notably MAPK) that activate transcription factors (e.g., AP-1, STATs) responsible for PDGF and PDGFR gene expression.
  • Reduced Autocrine Loops: By inhibiting initial PDGF-induced signaling, Trapidil breaks autocrine loops where activated cells produce more PDGF, further stimulating themselves and neighboring cells. This is crucial in pathologies like restenosis where balloon injury induces massive VSMC PDGF production.
  • Modulation of Inflammatory Pathways: Trapidil suppresses the release of pro-inflammatory cytokines (e.g., IL-1, IL-6) from macrophages and endothelial cells, which are potent inducers of PDGF expression in VSMCs. It also directly inhibits monocyte chemoattractant protein-1 (MCP-1) expression and release, reducing macrophage infiltration into sites of vascular injury – a key source of PDGF [1] [7] [3].

Modulation of Cyclic Nucleotide Phosphodiesterase (PDE) Activity

Trapidil is a potent inhibitor of specific phosphodiesterase isoenzymes, particularly PDE3 and to some extent PDE4. PDEs hydrolyze cyclic nucleotides cAMP and cGMP, terminating their signaling. Inhibition leads to intracellular accumulation of these second messengers.

cAMP Accumulation and Protein Kinase A (PKA) Activation

The primary cyclic nucleotide affected by Trapidil is cAMP. By inhibiting PDE3 (a major cAMP-hydrolyzing PDE in vascular tissue and platelets), Trapidil causes a significant rise in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA). PKA activation mediates several key effects:

  • Vasodilation: PKA phosphorylates and inactivates myosin light chain kinase (MLCK) in vascular smooth muscle, promoting relaxation and vasodilation.
  • Inhibition of Platelet Aggregation: High cAMP in platelets suppresses intracellular calcium mobilization and inhibits the conformational change of glycoprotein IIb/IIIa receptors, reducing platelet activation and aggregation.
  • Antiproliferative Effects: PKA phosphorylates and inhibits Raf-1, a critical kinase at the start of the MAPK cascade. This provides a second mechanism (alongside direct PDGFR antagonism) by which Trapidil inhibits VSMC proliferation induced by various mitogens, including PDGF and serum. PKA also phosphorylates CREB (cAMP Response Element-Binding protein), potentially modulating the transcription of genes involved in growth control [1] [3] [4].

Cross-Talk with Calcium Channel Regulation

The increase in cAMP and activation of PKA induced by Trapidil significantly influences cellular calcium handling:

  • Reduced Calcium Influx: PKA can modulate L-type voltage-gated calcium channels, potentially reducing calcium influx into VSMCs and cardiac myocytes. This contributes to vasodilation and negative inotropic/chronotropic effects (though often offset by reflex mechanisms).
  • Inhibition of Intracellular Calcium Release: Elevated cAMP/PKA can enhance the sequestration of calcium into the sarcoplasmic reticulum (SR) via phosphorylation of phospholamban, leading to lower cytoplasmic calcium levels available for contraction or signaling.
  • Modulation of Calcium Oscillations: Critically, in the context of osteoclastogenesis (Section 1.4), Trapidil's PDE inhibition and cAMP elevation disrupt the RANKL-induced calcium oscillations essential for the calcineurin-mediated activation and nuclear translocation of the transcription factor NFATc1 [1] [2] [7].

Thromboxane A2 (TXA2) and Prostaglandin Synthesis Modulation

Trapidil exhibits significant modulatory effects on the arachidonic acid cascade, particularly concerning thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregant:

  • Inhibition of Thromboxane Synthesis: Trapidil directly inhibits thromboxane synthase (Thromboxane A2 Synthetase), the enzyme responsible for converting prostaglandin endoperoxides (PGH2) into TXA2. This reduces circulating levels of TXA2.
  • Reduction in Thromboxane A2 Release: Studies using washed platelets and aggregometry demonstrate that Trapidil suppresses the release of TXA2 from platelets upon stimulation by agonists like collagen or thrombin. This is likely a combination of direct synthase inhibition and potentially reduced platelet activation via cAMP elevation/PKA activation.
  • Shift in Prostaglandin Balance: By inhibiting TXA2 synthesis, Trapidil may cause a shunting of the prostaglandin endoperoxide precursor (PGH2) towards the synthesis of other prostaglandins, notably prostacyclin (PGI2) in endothelial cells. PGI2 is a potent vasodilator and inhibitor of platelet aggregation, acting via stimulation of adenylate cyclase and increased cAMP. This shift in the TXA2/PGI2 balance towards PGI2 significantly contributes to Trapidil's overall antiplatelet and vasodilatory effects [1] [3] [4].

NFATc1 Downregulation in Osteoclastogenesis

Research has uncovered a novel pharmacological action of Trapidil relevant to bone metabolism: the inhibition of osteoclast formation (osteoclastogenesis) and bone resorption via downregulation of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1).

  • Targeting the RANKL Signaling Pathway: Osteoclast differentiation is primarily driven by Receptor Activator of NF-κB Ligand (RANKL) binding to its receptor RANK on osteoclast precursors.
  • Suppression of Calcium Oscillation and Pim-1: Trapidil potently inhibits RANKL-induced calcium (Ca²⁺) oscillations in osteoclast precursors. These oscillations are essential for the sustained activation of calcineurin, a calcium/calmodulin-dependent phosphatase. Calcineurin dephosphorylates NFATc1, allowing its nuclear translocation. Trapidil also suppresses RANKL-induced expression of Pim-1 kinase, a serine/threonine kinase crucial for stabilizing NFATc1 and promoting its transcriptional activity.
  • Downregulation of NFATc1 Expression: By disrupting the calcium-calmodulin-calcineurin signaling axis and Pim-1 expression, Trapidil profoundly reduces the induction and auto-amplification of NFATc1, the master transcriptional regulator of osteoclastogenesis. Trapidil does not affect upstream activators like c-Fos or RANK expression in osteoblasts.
  • Reversal by Constitutively Active NFATc1: The critical role of NFATc1 downregulation in Trapidil's anti-osteoclastogenic effect is demonstrated by the fact that ectopic expression of a constitutively active form of NFATc1 reverses the inhibitory effect of Trapidil on osteoclast formation in vitro.
  • In Vivo Validation: Trapidil administration effectively suppresses osteoclast formation and bone loss induced by interleukin-1 (IL-1) in mouse models, confirming the translational relevance of its NFATc1-inhibitory mechanism [2] [5].

Table 2: Trapidil's Mechanism in Inhibiting Osteoclastogenesis via NFATc1

Key Step in RANKL-Induced OsteoclastogenesisEffect of RANKL AloneEffect of Trapidil + RANKLConsequence
Calcium (Ca²⁺) OscillationsSustained, PeriodicAbrogatedLoss of Calcineurin Activation
Pim-1 Kinase ExpressionUpregulatedSuppressedLoss of NFATc1 Stabilization/Enhancement
NFATc1 Induction & Auto-amplificationStrong UpregulationMarked DownregulationFailure of Osteoclast Gene Program Activation
Osteoclast Formation (In Vitro)RobustSeverely ImpairedReduced Bone Resorption Capacity
IL-1 Induced Bone Loss (In Vivo)Significant Bone LossSuppressed Bone LossPreservation of Bone Mass

Properties

CAS Number

15421-84-8

Product Name

Trapidil

IUPAC Name

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3

InChI Key

GSNOZLZNQMLSKJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=NC2=NC=NN12)C

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Trapidil; AR 12008; AR-12008; AR12008

Canonical SMILES

CCN(CC)C1=CC(=NC2=NC=NN12)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.